molecular formula C25H19ClN2O6S B300581 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

カタログ番号 B300581
分子量: 510.9 g/mol
InChIキー: JGMOAZKVEXVYNB-NHDPSOOVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. COTI-2 is a novel compound that has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for the development of new cancer therapeutics.

作用機序

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid works by inhibiting the mutant p53 protein, which is found in a large percentage of cancer cells. Mutant p53 is known to play a key role in the development and progression of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid binds to the mutant p53 protein and prevents it from interacting with other proteins that are necessary for cancer cell survival.
Biochemical and physiological effects:
4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis. Additionally, 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy.

実験室実験の利点と制限

One of the main advantages of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its specificity for mutant p53, which makes it a potentially safer and more effective cancer therapeutic compared to other drugs that target wild-type p53. However, one of the limitations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its low solubility, which can make it difficult to administer in vivo. Additionally, the in vivo efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has not yet been fully established, and further studies are needed to determine its safety and efficacy in humans.

将来の方向性

There are several potential future directions for the development of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid as a cancer therapeutic. One potential direction is the development of new formulations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid that improve its solubility and bioavailability. Another potential direction is the combination of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid with other cancer therapies to improve its efficacy. Additionally, further studies are needed to determine the safety and efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in humans, and clinical trials are needed to evaluate its potential as a cancer therapeutic.

合成法

The synthesis of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a complex process that involves several chemical reactions. The starting material for the synthesis is 2-furylboronic acid, which is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a palladium catalyst to form the corresponding arylboronic acid. The arylboronic acid is then reacted with 5-bromo-2-chloromethyl-3-(2,4-dioxothiazolidin-5-ylidene)propanoic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-(2-(3,4-dimethylanilino)-2-oxoethyl)-2,4-dioxo-1,3-thiazolidine to form 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid.

科学的研究の応用

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic has been demonstrated in several studies. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and ovarian cancer. The compound has also been shown to be effective against cancer cells that are resistant to conventional chemotherapy.

特性

製品名

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

分子式

C25H19ClN2O6S

分子量

510.9 g/mol

IUPAC名

4-chloro-3-[5-[(Z)-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H19ClN2O6S/c1-13-3-5-16(9-14(13)2)27-22(29)12-28-23(30)21(35-25(28)33)11-17-6-8-20(34-17)18-10-15(24(31)32)4-7-19(18)26/h3-11H,12H2,1-2H3,(H,27,29)(H,31,32)/b21-11-

InChIキー

JGMOAZKVEXVYNB-NHDPSOOVSA-N

異性体SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

正規SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。